![molecular formula C8H8N4O2 B143449 4-氨基-7H-吡咯并[2,3-d]嘧啶-5-甲酸甲酯 CAS No. 126149-77-7](/img/structure/B143449.png)

4-氨基-7H-吡咯并[2,3-d]嘧啶-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

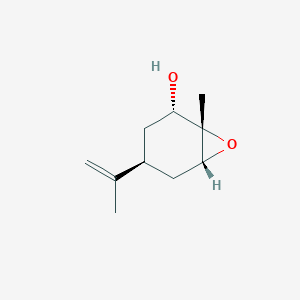

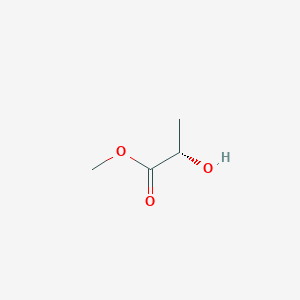

“Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have shown significant biological activities, including antitubercular and anti-breast-cancer activities .

Synthesis Analysis

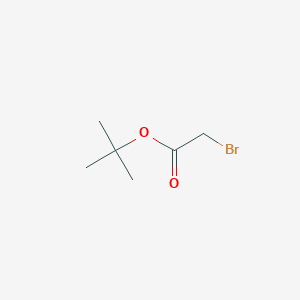

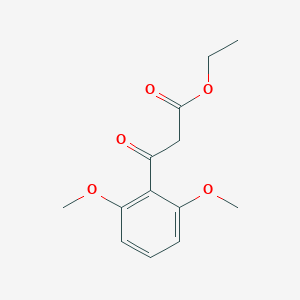

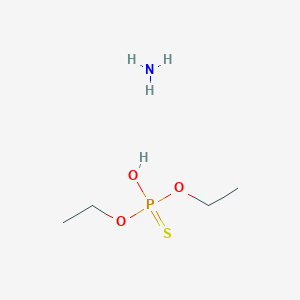

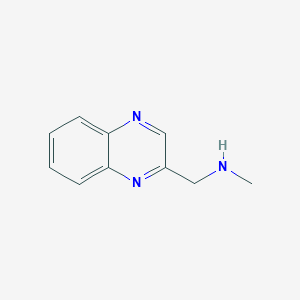

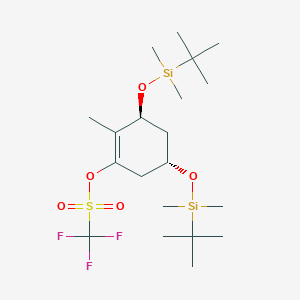

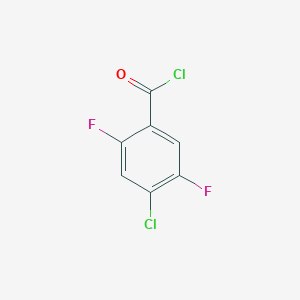

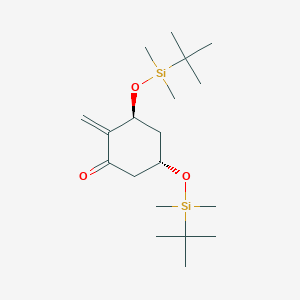

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of 25 novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study reported an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield .科学研究应用

Kinase Inhibition

This compound has been explored for its potential as a kinase inhibitor . Kinase inhibitors are significant in the treatment of various diseases, including cancer, due to their role in regulating cell functions. For instance, modifications of similar compounds have led to the discovery of selective JAK1 inhibitors with nanomolar potency .

Anticancer Activity

Derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their anticancer properties. These compounds have shown promise in inhibiting cancer cell growth and proliferation .

Antitubercular Agents

Some derivatives have been studied for their antitubercular activity. The most potent derivative identified in one study exhibited a low MIC90 value and was non-cytotoxic to the Vero cell line, indicating potential as an antitubercular agent .

Leukemia Treatment

Specific derivatives have been discovered that could be highly efficient against acute myelocytic leukemia due to their FLT3- and CDK-Kinase inhibition properties .

Targeted Kinase Inhibitors (TKIs)

New compounds within this family have been developed as targeted kinase inhibitors (TKIs), which are crucial in personalized medicine for treating various cancers .

Drug Design and Synthesis

The structural features of pyrrolo[2,3-d]pyrimidine derivatives make them suitable candidates for drug design and synthesis, utilizing techniques such as microwave-assisted synthesis for robust preparation .

未来方向

属性

IUPAC Name |

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYXVFNNUIUREC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=NC=NC(=C12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575976 |

Source

|

| Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

CAS RN |

126149-77-7 |

Source

|

| Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)